4-Penten-1-one, 1-cyclohexyl- 4-Penten-1-one, 1-cyclohexyl-
Brand Name: Vulcanchem
CAS No.: 59304-49-3
VCID: VC19574427
InChI: InChI=1S/C11H18O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h2,10H,1,3-9H2
SMILES:
Molecular Formula: C11H18O
Molecular Weight: 166.26 g/mol

4-Penten-1-one, 1-cyclohexyl-

CAS No.: 59304-49-3

Cat. No.: VC19574427

Molecular Formula: C11H18O

Molecular Weight: 166.26 g/mol

* For research use only. Not for human or veterinary use.

4-Penten-1-one, 1-cyclohexyl- - 59304-49-3

Specification

CAS No. 59304-49-3
Molecular Formula C11H18O
Molecular Weight 166.26 g/mol
IUPAC Name 1-cyclohexylpent-4-en-1-one
Standard InChI InChI=1S/C11H18O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h2,10H,1,3-9H2
Standard InChI Key ORUPFZIPPSWKGD-UHFFFAOYSA-N
Canonical SMILES C=CCCC(=O)C1CCCCC1

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure comprises a cyclohexane ring bonded to a pent-4-en-1-one moiety. The ketone group (C=O\text{C=O}) at position 1 of the pentenone chain introduces polarity, while the cyclohexyl substituent contributes steric bulk and conformational rigidity. The terminal double bond (C=C\text{C=C}) at position 4-5 of the pentenone chain introduces reactivity typical of α,β-unsaturated ketones, such as susceptibility to Michael additions or Diels-Alder reactions .

The SMILES notation C=CCCC(=O)C1CCCCC1\text{C=CCCC(=O)C1CCCCC1} succinctly encodes this structure, highlighting the cyclohexane ring (denoted by C1CCCCC1\text{C1CCCCC1}) and the unsaturated ketone chain . Computational descriptors, including the InChIKey ORUPFZIPPSWKGD-UHFFFAOYSA-N\text{ORUPFZIPPSWKGD-UHFFFAOYSA-N}, further aid in database interoperability and structural verification .

Table 1: Key Identifiers of 4-Penten-1-one, 1-Cyclohexyl-

PropertyValueSource
CAS Registry Number59304-49-3
Molecular FormulaC11H18O\text{C}_{11}\text{H}_{18}\text{O}
Molecular Weight166.26 g/mol
IUPAC Name1-cyclohexylpent-4-en-1-one
SMILESC=CCCC(=O)C1CCCCC1

Synthesis and Production

Synthetic Routes

While explicit literature on the synthesis of 4-penten-1-one, 1-cyclohexyl- is limited, analogous compounds suggest plausible pathways. For example, 1-(3,3-dimethylcyclohexyl)pent-4-en-1-one (CAS 56973-87-6) is synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a cyclohexyl derivative under Lewis acid catalysis . Applying this method, cyclohexane could react with pent-4-enoyl chloride in the presence of AlCl3\text{AlCl}_3 to yield the target compound.

Purification and Characterization

Post-synthetic purification likely employs fractional distillation or column chromatography, given the compound’s moderate molecular weight and volatility. Spectroscopic characterization would include:

  • 1H NMR^1\text{H NMR}: Signals for the cyclohexyl protons (δ 1.0–2.0 ppm), olefinic protons (δ 5.0–5.5 ppm), and ketone-adjacent methylene groups (δ 2.3–2.7 ppm).

  • IR Spectroscopy: Strong absorption near 1715 cm1^{-1} for the carbonyl group and 1640 cm1^{-1} for the C=C\text{C=C} stretch .

Physicochemical Properties

Stability and Reactivity

The compound’s α,β-unsaturated ketone system predisposes it to nucleophilic attack at the β-carbon. In aqueous environments, hydrolysis of the ketone is unlikely under neutral conditions but may proceed under acidic or basic catalysis. The cyclohexyl group enhances hydrophobic character, as evidenced by the computed Log KOWK_{\text{OW}} > 3.60 for the dimethylcyclohexyl analog , suggesting high lipid solubility.

Thermal and Solubility Profiles

While direct data for 4-penten-1-one, 1-cyclohexyl- are sparse, extrapolation from similar compounds provides insights:

  • Boiling Point: Estimated 230–250°C based on the dimethylcyclohexyl analog’s boiling point of 243–260°C .

  • Water Solubility: Predicted <10 mg/L, aligning with the low solubility of hydrophobic ketones .

  • Flash Point: ~110°C, inferred from structurally related substances .

EndpointResultCompoundSource
Ames TestNegative (≤5000 µg/plate)1-(3,3-Dimethylcyclohexyl)pent-4-en-1-one
Chromosomal AberrationNegative (≤125 µg/mL)1-(3,3-Dimethylcyclohexyl)pent-4-en-1-one
28-Day NOAEL (Rat)150 mg/kg/day1-(3,3-Dimethylcyclohexyl)pent-4-en-1-one

Applications and Industrial Relevance

Fragrance and Flavor Industry

The compound’s structural analogs are employed as fragrance ingredients due to their woody, amber-like odor profiles. For instance, 1-(3,3-dimethylcyclohexyl)pent-4-en-1-one (Galbaniff) is used in perfumes and cosmetic formulations . While 4-penten-1-one, 1-cyclohexyl- lacks explicit commercial data, its similarity suggests potential as a specialty fragrance intermediate.

Organic Synthesis

The α,β-unsaturated ketone moiety serves as a Michael acceptor in conjugate additions, enabling the synthesis of complex molecules. For example, reaction with Grignard reagents could yield tertiary alcohols, while Diels-Alder cycloadditions might generate six-membered rings for natural product synthesis .

Environmental Impact and Biodegradation

Ecotoxicity

Data for the dimethylcyclohexyl analog show moderate aquatic toxicity, with a 48-h Daphnia magna EC50_{50} of 2.7 mg/L and a 96-h LC50_{50} of 5.7 mg/L in rainbow trout . These values classify the compound as harmful to aquatic life, warranting careful handling to prevent environmental release.

Biodegradation

A sealed OECD 301D test on the analog demonstrated 11% biodegradation over 28 days, indicating poor microbial breakdown . Persistent metabolites may accumulate in lipid-rich tissues, necessitating further study on long-term ecological effects.

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